
7-Allyl-6-chloro-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Allyl-6-chloro-7H-purine: is a derivative of purine, a heterocyclic aromatic organic compound Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-allyl-6-chloro-7H-purine typically involves the regioselective alkylation of 6-chloropurine. One common method includes the use of allyl halides in the presence of a base, such as potassium carbonate, to introduce the allyl group at the 7-position. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 7-Allyl-6-chloro-7H-purine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: 7-Allyl-6-chloro-7H-purine is used as a building block in the synthesis of more complex purine derivatives.
Biology and Medicine: In biological research, this compound is studied for its potential antiviral and anticancer properties. The modifications on the purine ring can influence its interaction with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its derivatives are explored for their potential use as active ingredients in various formulations .
Mecanismo De Acción
The mechanism of action of 7-allyl-6-chloro-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and allyl groups can enhance its binding affinity and specificity towards these targets. For instance, it may act as an inhibitor of certain enzymes involved in nucleotide metabolism, thereby exerting its biological effects .
Comparación Con Compuestos Similares
6-Chloropurine: A precursor in the synthesis of 7-allyl-6-chloro-7H-purine, known for its use in various chemical reactions.
7-Allyl-6-methyl-7H-purine: Similar in structure but with a methyl group instead of chlorine, used in different research applications.
Uniqueness: The presence of both an allyl group and a chlorine atom in this compound provides unique chemical properties that are not observed in its analogs. This combination allows for specific interactions in chemical and biological systems, making it a compound of significant interest .
Propiedades
Fórmula molecular |
C8H7ClN4 |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
6-chloro-7-prop-2-enylpurine |
InChI |
InChI=1S/C8H7ClN4/c1-2-3-13-5-12-8-6(13)7(9)10-4-11-8/h2,4-5H,1,3H2 |
Clave InChI |
QNLSHRLPSMKLSP-UHFFFAOYSA-N |
SMILES canónico |
C=CCN1C=NC2=C1C(=NC=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


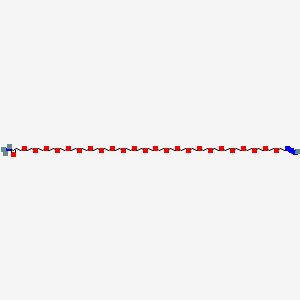
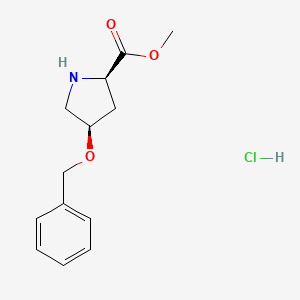
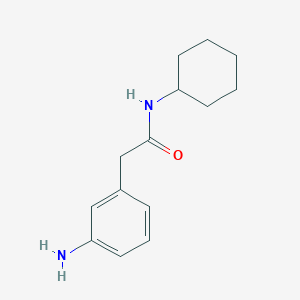
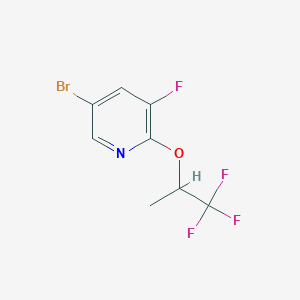
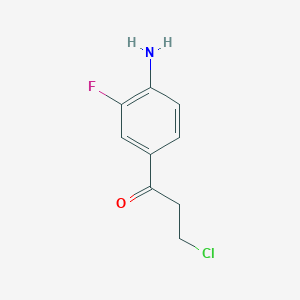
![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)
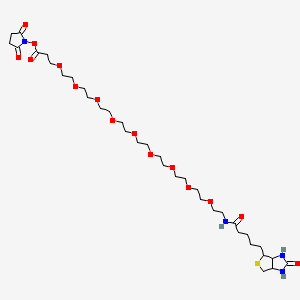
![(9h-Fluoren-9-yl)methyl 4-chloro-5h-pyrrolo[3,4-d]pyrimidine-6(7h)-carboxylate](/img/structure/B14036082.png)
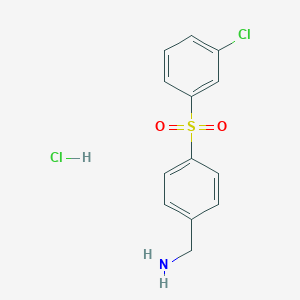
![(S)-4-Oxaspiro[2.5]octan-6-OL](/img/structure/B14036090.png)
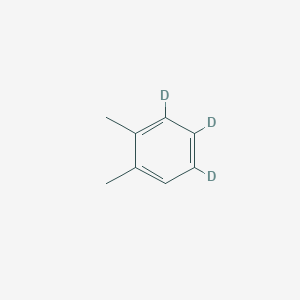
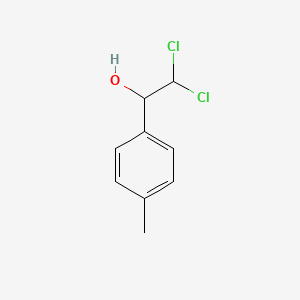
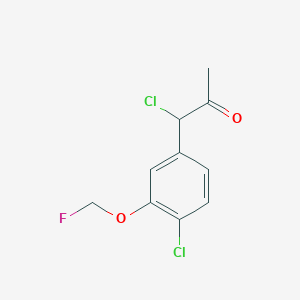
![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
